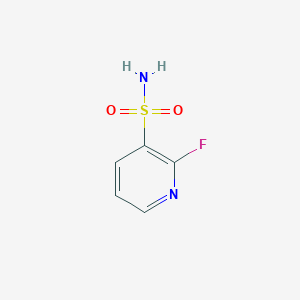

2-Fluoropyridine-3-sulfonamide

Übersicht

Beschreibung

2-Fluoropyridine-3-sulfonamide is an organofluorine compound that features a fluorine atom attached to the second position of a pyridine ring and a sulfonamide group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-3-sulfonamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be converted to this compound through sulfonamide formation reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Fluoropyridine-3-sulfonamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Synthetic Routes

- Nucleophilic Substitution : The fluorine atom can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

- Sulfonamidation Reactions : The sulfonamide group can be modified to improve solubility or biological activity.

Medicinal Chemistry

The compound is investigated for its therapeutic potential, particularly as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to mimic natural substrates, making it a candidate for drug development.

Therapeutic Properties

- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of this compound exhibit similar properties against various bacterial strains.

- Antiviral Activity : Recent studies have shown that sulfonamide derivatives can inhibit viral replication, including activity against SARS-CoV-2 and other viruses .

Biological Research

In biological studies, this compound is explored for its role in modulating enzyme activities and influencing biochemical pathways.

Enzyme Inhibition

- The compound acts as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in bacterial folic acid synthesis . This mechanism underlies its antimicrobial effects.

Industrial Applications

In the industrial sector, this compound finds use in the production of agrochemicals and specialty chemicals.

Agrochemical Development

- The compound's properties are exploited in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Data Table: Summary of Applications

Case Studies

-

Antiviral Activity Against SARS-CoV-2 :

A study highlighted the efficacy of sulfonamide derivatives, including this compound, in inhibiting viral replication with promising IC50 values indicating their potential as therapeutic agents against COVID-19 . -

Antimicrobial Efficacy :

Research demonstrated that modifications to the sulfonamide group could enhance antimicrobial activity against resistant bacterial strains, showcasing the compound's versatility in drug design .

Wirkmechanismus

The mechanism of action of 2-Fluoropyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This allows it to bind to enzymes or receptors, potentially altering their activity. The fluorine atom enhances the compound’s stability and lipophilicity, improving its bioavailability .

Vergleich Mit ähnlichen Verbindungen

2-Fluoropyridine: Lacks the sulfonamide group, making it less versatile in biological applications.

3-Fluoropyridine-2-sulfonamide: Positional isomer with different reactivity and properties.

2,6-Difluoropyridine: Contains an additional fluorine atom, affecting its chemical behavior.

Uniqueness: 2-Fluoropyridine-3-sulfonamide is unique due to the combination of the electron-withdrawing fluorine atom and the sulfonamide group, which provides a balance of reactivity and stability. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities .

Biologische Aktivität

2-Fluoropyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and antidiabetic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a sulfonamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Sulfonamides generally exert their effects by inhibiting specific enzymes or pathways. For this compound, the following mechanisms have been identified:

Biological Activity Data

Recent studies have evaluated various sulfonamide derivatives, including those structurally related to this compound. The following table summarizes key findings regarding their biological activity:

| Compound | α-Glucosidase IC50 (μM) | Antiviral Activity | Other Biological Activities |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 3a | 19.39 ± 2.7 | Moderate against CVBs | Antibacterial |

| Compound 3b | 25.12 ± 0.7 | Low against enteroviruses | Antidiabetic |

| Compound 80 (related) | 48.2 (DENV2 protease) | Broad-spectrum against EVs | Antiviral |

Note : TBD = To Be Determined; further research is necessary to establish specific activity values for this compound.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the potential of sulfonamide derivatives in inhibiting viral proteases, such as the DENV2 protease. Although specific data on this compound is lacking, related compounds showed IC50 values indicating moderate antiviral efficacy .

- Antidiabetic Properties : Research into sulfonamide derivatives has shown promising results in glucose uptake enhancement and α-glucosidase inhibition. For instance, compounds with similar structures demonstrated significant glucose-lowering effects in vitro .

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides indicate that modifications at the pyridine ring can enhance or diminish biological activity. For example, substituents on the phenyl ring generally affect α-glucosidase inhibitory potency .

Eigenschaften

IUPAC Name |

2-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRZCYYTTIMHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260427-18-6 | |

| Record name | 2-fluoropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.